N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride
Description
N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is a benzamide derivative featuring a 6-methoxybenzo[d]thiazole moiety, a diethylaminoethyl side chain, and a nitro group at the para position of the benzamide ring. This structure combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, which may influence its physicochemical properties and biological activity. The diethylaminoethyl group enhances solubility in aqueous environments, making it advantageous for pharmaceutical applications.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S.ClH/c1-4-23(5-2)12-13-24(20(26)15-6-8-16(9-7-15)25(27)28)21-22-18-11-10-17(29-3)14-19(18)30-21;/h6-11,14H,4-5,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRGHXMMTUQOTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the 6-methoxybenzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with 4-methoxybenzaldehyde under acidic conditions.
Attachment of the Diethylaminoethyl Group: The next step involves the alkylation of the benzothiazole core with 2-chloro-N,N-diethylethylamine in the presence of a base such as potassium carbonate.
Introduction of the Nitrobenzamide Moiety: The final step involves the coupling of the intermediate with 4-nitrobenzoyl chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate or triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Modulating Signal Transduction: Affecting intracellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Substituent Effects on Solubility and Bioavailability: The diethylaminoethyl group in the target compound likely improves water solubility compared to dimethylaminoethyl () or unsubstituted analogues (). This is critical for oral bioavailability . Nitro vs. Sulfonyl Groups: The nitro group (electron-withdrawing) in the target compound may enhance stability and resonance effects compared to sulfonyl groups in , which are more polar but less reactive .
Pharmacological Target Implications: Analogues with chlorothiazole () and methoxybenzo[d]thiazole () demonstrate activity against enzymes like PFOR, suggesting the target compound may share similar mechanisms. The methoxy group’s electron-donating nature could modulate binding affinity . Triazole-containing derivatives () highlight the role of heterocycles in enhancing target engagement, though the target compound’s diethylaminoethyl side chain may offer unique pharmacokinetic advantages .
Synthetic Methodology :
Hydrogen Bonding and Crystal Packing
- Compounds like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () form intermolecular hydrogen bonds (N–H⋯N, C–H⋯F/O), stabilizing their crystal structures. The target compound’s nitro and methoxy groups may participate in similar interactions, affecting solubility and formulation .
Biological Activity
N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a diethylamino group, a methoxy-substituted benzo[d]thiazole moiety, and a nitrobenzamide segment. Its unique combination of functional groups suggests diverse pharmacological properties, particularly in anticancer and anti-inflammatory applications.
- Molecular Formula : CHClNOS
- Molecular Weight : 465.0 g/mol
- CAS Number : 1052531-35-7
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:
-
Anticancer Activity :
- The compound has been evaluated for its effects on various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299).
- Research indicates that it significantly inhibits cell proliferation and induces apoptosis in these cell lines. For instance, studies utilizing the MTT assay demonstrated that at concentrations of 1 to 4 µM, the compound effectively reduced the viability of A431 and A549 cells .
- Anti-inflammatory Effects :
-
Mechanistic Insights :
- Mechanistic studies revealed that the compound inhibits key signaling pathways involved in cancer progression, specifically the AKT and ERK pathways. This dual action of inhibiting both tumor survival mechanisms and inflammatory processes positions it as a promising candidate for dual-action therapies .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) | Chlorinated benzothiazole derivative | Significant anticancer activity against A431, A549 |
| Compound 4i (7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amine) | Dichlorophenyl substitution | Potent against non-small cell lung cancer |
| N,N-diethylbenzamide | Simple amide structure | Lacks thiazole functionality, potentially less active |
This comparison highlights how modifications in the benzothiazole nucleus can enhance or alter biological activities, emphasizing the importance of structural diversity in drug design.
Case Studies
Several studies have documented the efficacy of benzothiazole derivatives, including this compound:
- Study on Cancer Cell Lines :
- Inflammation Modulation :
Q & A
Q. Monitoring :
- TLC/HPLC : Track reaction progress using mobile phases like ethyl acetate/hexane (1:1) .
- NMR : Confirm final structure via H NMR (e.g., δ 8.2–8.4 ppm for nitrobenzamide protons) .
How can researchers resolve discrepancies in reported biological activity data for this compound?
Advanced
Contradictions in activity data (e.g., IC variability in cancer cell lines) may arise from:
- Assay conditions : Differences in cell culture media (e.g., serum concentration affecting solubility).
- Metabolic stability : Hepatic microsomal degradation rates vary across species .
Q. Methodological solutions :
- Standardized protocols : Use identical cell lines (e.g., MCF-7, HepG2) and ATP-based viability assays.
- Metabolic profiling : Incubate with liver microsomes (human vs. murine) to quantify stability differences .
- Structural analogs : Compare with methylsulfonyl or morpholino derivatives to identify SAR trends (e.g., nitro groups enhance DNA intercalation) .
What analytical techniques are essential for confirming the compound’s purity and structural integrity?
Q. Basic
- HPLC-PDA : Purity ≥95% confirmed using a C18 column (λ = 254 nm, retention time ~12.3 min) .
- Mass spectrometry : ESI-MS m/z 478.99 [M+H] .
- Elemental analysis : Match calculated vs. observed C, H, N, S content (±0.3%) .
- FT-IR : Key peaks include 1680 cm (amide C=O) and 1520 cm (NO asymmetric stretch) .
How can computational modeling predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model binding to DNA topoisomerase II (PDB: 1ZXM). Key interactions:
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict redox behavior (e.g., nitro reduction potential) .
- MD simulations : Simulate 100 ns trajectories in explicit solvent to assess binding stability (RMSD <2.0 Å) .
What strategies are recommended for designing structure-activity relationship (SAR) studies?
Q. Advanced
- Core modifications : Synthesize analogs with:
- Nitro → cyano : Assess impact on DNA intercalation.
- Methoxy → ethoxy : Evaluate steric effects on target binding .
- Pharmacophore mapping : Identify essential groups (e.g., nitrobenzamide, diethylaminoethyl) via 3D-QSAR (CoMFA) .
- In vitro profiling : Test analogs against kinase panels (e.g., EGFR, VEGFR2) to map selectivity .
How should researchers address solubility challenges in in vivo studies?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
